Sodium Hexadecyl Sulfate-d33: A Technical Guide for Researchers
Sodium Hexadecyl Sulfate-d33: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Sodium hexadecyl sulfate-d33 is the deuterium-labeled counterpart of sodium hexadecyl sulfate (B86663) (SHS), an anionic surfactant.[1][2] The substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612), provides a unique tool for a variety of scientific applications without significantly altering the compound's chemical properties.[3][] This isotopic labeling makes it particularly valuable in research fields such as drug metabolism, pharmacokinetics, and structural biology.[1][3]
This technical guide provides a comprehensive overview of Sodium hexadecyl sulfate-d33, including its physicochemical properties, synthesis, and key applications. It also details experimental protocols for its use in mass spectrometry, membrane protein extraction, and enzyme assays, and presents a hypothetical signaling pathway to illustrate its utility in metabolic studies.
Physicochemical Properties
The physical and chemical properties of Sodium hexadecyl sulfate-d33 are largely similar to its non-deuterated analog, with the key difference being its increased molecular weight due to the presence of 33 deuterium atoms. This isotopic enrichment allows for its differentiation in mass-sensitive analytical techniques.[2]
| Property | Value | Reference |
| Molecular Formula | C₁₆D₃₃NaO₄S | [5] |
| Molecular Weight | 377.7 g/mol | [2] |
| CAS Number | 2708287-31-2 | [5] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in water | |
| Critical Micelle Concentration (CMC) | ~1-10 mM (estimated based on non-deuterated analog) | [6] |
| Aggregation Number | ~17 (at 1 M concentration, can increase with salt addition) | [2] |
Synthesis
The synthesis of Sodium hexadecyl sulfate-d33 typically involves a two-step process:
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Deuteration of 1-Hexadecanol (B1195841): The starting material, 1-hexadecanol, undergoes a hydrogen-deuterium exchange reaction. This is often achieved using deuterated reagents and solvents under controlled conditions to ensure a high level of deuterium incorporation into the alkyl chain.[2]
-
Sulfation: The resulting deuterated 1-hexadecanol is then sulfated, commonly using a sulfating agent like sulfur trioxide-pyridine complex, followed by neutralization with a sodium salt to yield the final product, Sodium hexadecyl sulfate-d33.[2]
Experimental Protocols
Mass Spectrometry: Use as an Internal Standard
Sodium hexadecyl sulfate-d33 is an ideal internal standard for the quantification of its non-deuterated counterpart or other similar surfactants in complex biological matrices using mass spectrometry. Its chemical similarity ensures comparable ionization efficiency and chromatographic behavior, while its distinct mass allows for its separate detection.[7]
Protocol:
-
Preparation of Internal Standard Stock Solution: Prepare a stock solution of Sodium hexadecyl sulfate-d33 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Sample Preparation: To each sample and calibration standard, add a fixed amount of the internal standard stock solution. The final concentration of the internal standard should be within the linear range of the mass spectrometer.
-
Extraction: Perform the necessary sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction) to isolate the analyte and internal standard.
-
LC-MS/MS Analysis: Analyze the extracted samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Quantification: Determine the concentration of the analyte by calculating the ratio of the analyte peak area to the internal standard peak area and comparing it to the calibration curve.
Membrane Protein Extraction
The surfactant properties of Sodium hexadecyl sulfate-d33 make it useful for the solubilization and extraction of membrane proteins for downstream analysis.[8][9]
Protocol:
-
Cell Lysis: Resuspend cell pellets in a lysis buffer containing protease inhibitors.
-
Membrane Isolation: Centrifuge the cell lysate to pellet the cell debris and membranes.
-
Solubilization: Resuspend the membrane pellet in a solubilization buffer containing Sodium hexadecyl sulfate-d33 at a concentration above its critical micelle concentration (e.g., 1-2%).
-
Incubation: Incubate the mixture on ice with gentle agitation to allow for the solubilization of membrane proteins.
-
Clarification: Centrifuge the mixture at high speed to pellet any insoluble material.
-
Downstream Analysis: The supernatant containing the solubilized membrane proteins can be used for various applications, such as immunoprecipitation, Western blotting, or purification.
Enzyme Inhibition Assay
The interaction of Sodium hexadecyl sulfate-d33 with enzymes can be studied to understand its potential inhibitory or modulatory effects.[2]
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of the enzyme and its substrate in an appropriate assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of Sodium hexadecyl sulfate-d33.
-
Assay: In a microplate, combine the enzyme, buffer, and different concentrations of Sodium hexadecyl sulfate-d33.
-
Initiation: Start the enzymatic reaction by adding the substrate.
-
Detection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).[10][11]
-
Data Analysis: Plot the enzyme activity as a function of the Sodium hexadecyl sulfate-d33 concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
Hypothetical Signaling Pathway: Tracing Fatty Acid Metabolism
Deuterium-labeled compounds like Sodium hexadecyl sulfate-d33 can be used to trace the metabolic fate of molecules within a cell.[3][] The following diagram illustrates a hypothetical pathway where the deuterated hexadecyl chain of the surfactant is incorporated into cellular lipids.
In this illustrative pathway, Sodium hexadecyl sulfate-d33 is taken up by the cell and metabolically processed, releasing the deuterated 1-hexadecanol. This labeled alcohol can then enter the cellular fatty acid pool and be incorporated into various lipids. The presence and quantity of these deuterated lipids can then be determined by mass spectrometry, providing insights into the dynamics of lipid synthesis and turnover.
Disclaimer: The signaling pathway and detailed experimental protocols provided are illustrative examples based on the known applications of deuterated surfactants. Specific experimental conditions may need to be optimized for individual research applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy Hexadecyl sodium sulfate-D33 [smolecule.com]
- 3. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 5. Sodium n-Hexadecyl-d33 Sulfate | LGC Standards [lgcstandards.com]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Enzyme assay - Wikipedia [en.wikipedia.org]
- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
